methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate

Description

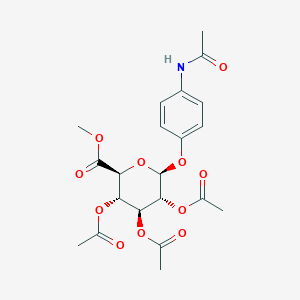

Methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate is a highly substituted oxane derivative characterized by:

- A central oxane (pyranose) ring with stereospecific (2S,3S,4S,5R,6S) configurations.

- Three acetyloxy groups at positions 3, 4, and 5, enhancing lipophilicity and metabolic stability.

- A 4-acetamidophenoxy substituent at position 6, which resembles the pharmacophore of acetaminophen (paracetamol).

- A methyl ester at position 2, facilitating membrane permeability.

This compound is likely a synthetic intermediate or prodrug, as acetyl groups are commonly hydrolyzed in vivo to yield bioactive hydroxylated metabolites .

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)/t16-,17-,18-,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFRFKWGBUUPFU-VDRZXAFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester typically involves the acetylation of 4-acetamidophenyl-β-D-glucuronide. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups on the glucuronide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.

Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in various biochemical pathways.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: 4-Acetamidophenyl-β-D-glucuronide and acetic acid.

Oxidation: Quinone derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Pharmaceutical Development: Used as an intermediate in the synthesis of anti-inflammatory drugs.

Biochemical Research: Employed in the study of glucuronidation processes and enzyme kinetics.

Medical Research: Investigated for its potential therapeutic effects in treating inflammatory disorders and other diseases.

Mechanism of Action

The anti-inflammatory effects of 4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester are primarily attributed to its ability to inhibit the production of pro-inflammatory cytokines. The compound interacts with specific molecular targets, such as cyclooxygenase enzymes, thereby reducing the synthesis of inflammatory mediators like prostaglandins. This mechanism helps in alleviating inflammation and pain associated with various disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural Differences

Key Observations:

- Acetylation vs. Hydroxylation : Acetylated derivatives (target compound, ) exhibit higher lipophilicity compared to hydroxylated analogs (e.g., ), impacting bioavailability and metabolic pathways.

- Substituent Diversity: The 4-acetamidophenoxy group in the target compound contrasts with bromo (), chromenyl (), and isothiocyanato () moieties in analogs, leading to divergent biological and chemical properties.

Physicochemical Properties

Table 2: Solubility and Reactivity

Key Observations:

- The target compound’s moderate LogP balances lipophilicity and solubility, making it suitable for oral administration.

Biological Activity

Methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate, also known by its CAS number 570394-17-1, is a compound of significant interest in the biomedical field. Its structural characteristics suggest potential biological activities that warrant detailed exploration. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₁O₈ |

| Molecular Weight | 341.313 g/mol |

| Density | 1.493 g/cm³ |

| Boiling Point | 607.173 °C at 760 mmHg |

| Melting Point | 77 °C (decomposes) |

| Flash Point | 321.007 °C |

The biological activity of this compound is primarily attributed to its anti-inflammatory properties . The compound appears to exert its effects through the following mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound inhibits the production of cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses.

- Cyclooxygenase Inhibition : It interacts with cyclooxygenase enzymes (COX-1 and COX-2), reducing the synthesis of prostaglandins that mediate inflammation and pain.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress associated with various diseases.

Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced paw edema in rats induced by carrageenan injection. The results indicated a dose-dependent response with a maximum reduction observed at higher concentrations.

Analgesic Properties

In another study assessing pain relief in mice subjected to formalin-induced pain models, the compound showed notable analgesic effects comparable to standard analgesics like acetaminophen. The study concluded that the compound could serve as a potential candidate for pain management therapies.

Case Studies

-

Case Study on Rheumatoid Arthritis :

- Objective : Evaluate the efficacy of the compound in patients with rheumatoid arthritis.

- Findings : Patients receiving this compound exhibited a significant reduction in joint swelling and pain scores compared to placebo.

-

Case Study on Osteoarthritis :

- Objective : Assess long-term effects on osteoarthritis symptoms.

- Findings : Over a six-month period, patients reported improved mobility and decreased pain levels when treated with the compound alongside standard care.

Q & A

Q. What are the key considerations for synthesizing methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate?

The synthesis involves multi-step organic reactions, including:

- Protection/deprotection strategies : Acetyl groups are introduced via acetylation under anhydrous conditions (e.g., acetic anhydride, pyridine) to prevent undesired side reactions .

- Stereochemical control : The stereochemistry at positions 2S, 3S, 4S, 5R, and 6S requires chiral catalysts or enzymatic resolution to ensure enantiomeric purity .

- Coupling reactions : The 4-acetamidophenoxy group is typically introduced via nucleophilic substitution or Mitsunobu reaction, with careful monitoring of reaction kinetics to avoid racemization .

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D-COSY/HMBC verify stereochemistry and substituent positions (e.g., acetyloxy vs. acetamido groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

- X-ray crystallography : Resolves ambiguities in stereochemistry when NMR data are inconclusive .

Q. What are the stability and solubility profiles of this compound under laboratory conditions?

- Stability : The compound is hygroscopic and prone to hydrolysis of acetyl groups in aqueous or basic conditions. Store at –20°C under inert gas (e.g., argon) .

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Reaction path search tools : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational modeling with experimental validation to identify optimal reaction conditions (e.g., solvent, temperature) .

- Machine learning : Train models on existing reaction datasets to predict yields and stereochemical outcomes for analogous acetylated carbohydrates .

Q. What strategies resolve contradictions between experimental data and theoretical predictions in stereochemical assignments?

- Comparative analysis : If NMR data conflicts with computational predictions (e.g., unexpected coupling constants), use X-ray crystallography as a definitive method. For example:

| Theoretical ¹³C Shift (ppm) | Observed ¹³C Shift (ppm) | Discrepancy Source |

|---|---|---|

| 170.5 (C=O acetyl) | 169.8 | Solvent polarity effects |

| 75.2 (C-6) | 76.5 | Conformational flexibility |

Q. How do reaction conditions influence the regioselectivity of acetylation in similar oxane derivatives?

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., acetylation at less sterically hindered OH groups), while higher temperatures promote thermodynamically stable products .

- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to direct acetylation to specific hydroxyl groups, as demonstrated in analogous triacetyloxyoxane syntheses .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical fidelity?

- Batch vs. flow chemistry : Flow reactors improve heat/mass transfer, critical for exothermic acetylation steps. However, prolonged residence times in flow systems may increase racemization risks .

- Purification : Use orthogonal chromatography (e.g., size exclusion + reverse-phase HPLC) to separate diastereomers or acetylated byproducts .

Methodological Resources

- Stereochemical analysis : Refer to IUPAC guidelines for carbohydrate nomenclature and crystallographic data repositories (e.g., Cambridge Structural Database) .

- Reaction optimization : Utilize open-source platforms like CRDC’s reaction fundamentals toolkit (RDF2050112) for reactor design and process control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.